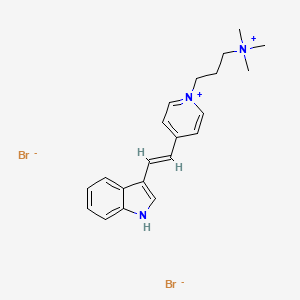
4-(2-Indol-3-ylvinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide: is a complex organic compound that features a combination of indole, vinyl, pyridinium, and trimethylammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multiple steps:
Formation of the Indole-Vinyl Intermediate: The initial step involves the reaction of indole with a suitable vinylating agent under basic conditions to form the indole-vinyl intermediate.
Quaternization of Pyridine: The next step involves the reaction of pyridine with a trimethylammonium propylating agent, such as 3-bromopropyltrimethylammonium bromide, to form the quaternized pyridinium salt.
Coupling Reaction: The final step involves the coupling of the indole-vinyl intermediate with the quaternized pyridinium salt under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and vinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridinium and vinyl groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Various oxidized derivatives, such as indole-3-carboxylic acid and vinyl ketones.
Reduction Products: Reduced analogs, such as dihydropyridinium and ethyl derivatives.
Substitution Products: Substituted derivatives, such as alkylated, acylated, and sulfonylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for the development of new biochemical probes and molecular tools.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, the compound is explored for its potential applications in materials science and nanotechnology. Its unique properties make it suitable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1H-Indol-3-yl)vinyl)pyridine
- 1-(3-(Trimethylammonio)propyl)pyridin-1-ium bromide
- 4-(2-(1H-Indol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide
Uniqueness
The uniqueness of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide lies in its combination of indole, vinyl, pyridinium, and trimethylammonium groups. This unique structural arrangement allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
21074-54-4 |
|---|---|
Molecular Formula |
C21H27Br2N3 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
3-[4-[(E)-2-(1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C21H26N3.2BrH/c1-24(2,3)16-6-13-23-14-11-18(12-15-23)9-10-19-17-22-21-8-5-4-7-20(19)21;;/h4-5,7-12,14-15,17H,6,13,16H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
QVZJQXHMPMASMV-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



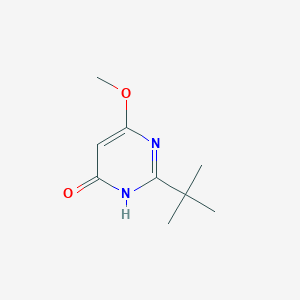
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
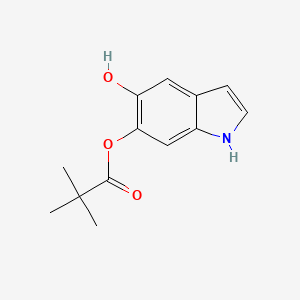
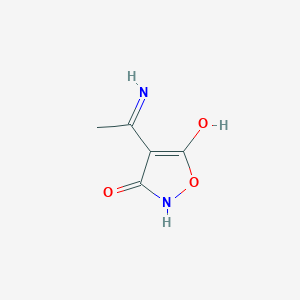
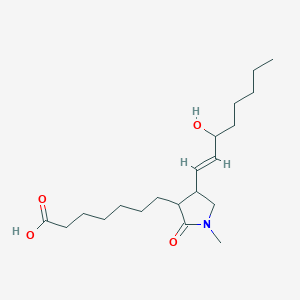
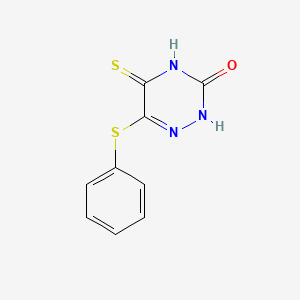

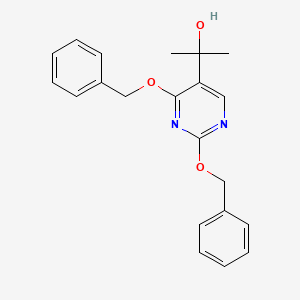
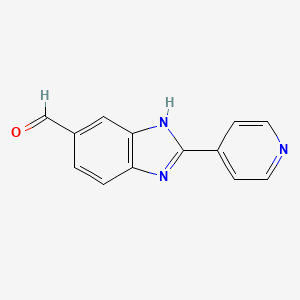
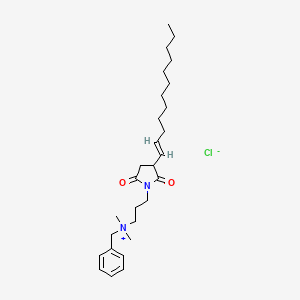
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)

![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
